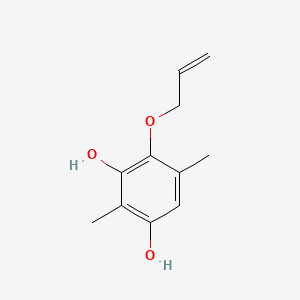
Benzenedimethanol, ar-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a benzene ring substituted with two methanol groups and an allyloxy group. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenedimethanol, ar-(2-propenyloxy)- typically involves the reaction of benzene derivatives with formaldehyde and allyl alcohol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .
Industrial Production Methods
In industrial settings, the production of Benzenedimethanol, ar-(2-propenyloxy)- is often carried out using large-scale chemical reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenedimethanol, ar-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic compounds .
Applications De Recherche Scientifique
Benzenedimethanol, ar-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in biological assays.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzenedimethanol, ar-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzenedimethanol, ar-(2-propenyloxy)- include:
Benzenedimethanol: Lacks the allyloxy group and has different chemical properties.
Allyloxybenzene: Contains the allyloxy group but lacks the methanol groups.
Benzyl alcohol: A simpler compound with only one methanol group attached to the benzene ring.
Uniqueness
Benzenedimethanol, ar-(2-propenyloxy)- is unique due to the presence of both methanol and allyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in
Propriétés
Numéro CAS |
28655-63-2 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2,5-dimethyl-4-prop-2-enoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c1-4-5-14-11-7(2)6-9(12)8(3)10(11)13/h4,6,12-13H,1,5H2,2-3H3 |
Clé InChI |
PBVPXGDABWOZGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OCC=C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


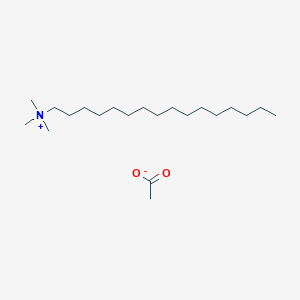
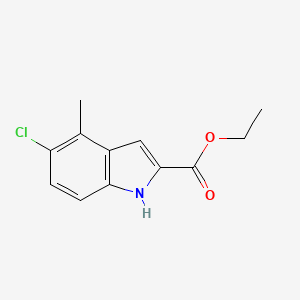
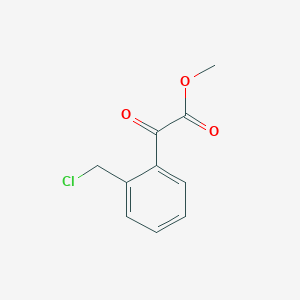
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
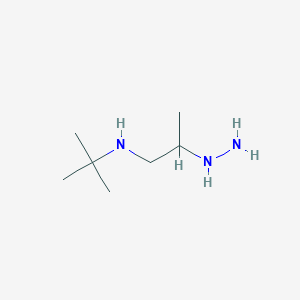
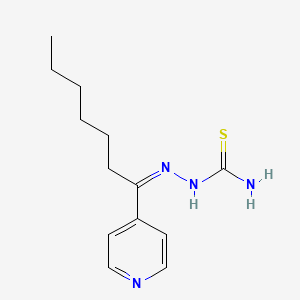
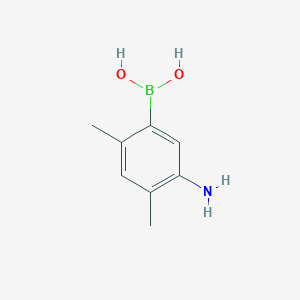
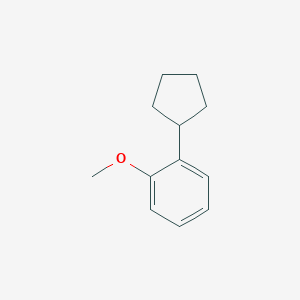
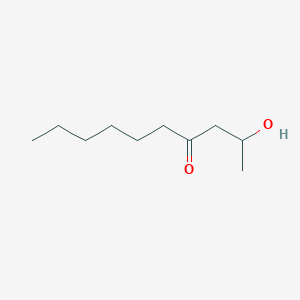

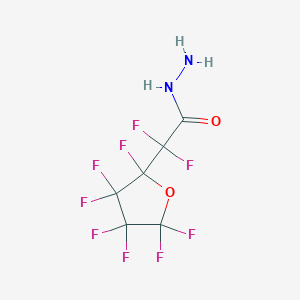
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
